(2S)-1-amino-3-(4-morpholinyl)-2-propanol IUPAC name
(2S)-1-amino-3-(4-morpholinyl)-2-propanol IUPAC name
An In-depth Technical Guide: (2S)-1-amino-3-(morpholin-4-yl)propan-2-ol
Abstract
(2S)-1-amino-3-(morpholin-4-yl)propan-2-ol is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development. Possessing a defined stereocenter, a primary amine, a secondary alcohol, and a morpholine moiety, it serves as a quintessential building block, or synthon, for the construction of complex, high-value Active Pharmaceutical Ingredients (APIs). The morpholine group, in particular, is a well-recognized pharmacophore that can enhance aqueous solubility, metabolic stability, and target binding affinity. This guide provides a comprehensive technical overview of this compound, beginning with its precise chemical identification and structural features. We will delineate a robust, field-proven protocol for its stereoselective synthesis, explain the rationale behind the chosen methodology, and present anticipated characterization data. Finally, we will explore its strategic application in drug discovery, contextualized within its role as a "privileged scaffold" for developing novel therapeutics.
Nomenclature and Structural Analysis
The unambiguous identification of a chemical entity is foundational to all subsequent research and development. The molecule is systematically named according to IUPAC nomenclature rules.
IUPAC Name: (2S)-1-amino-3-(morpholin-4-yl)propan-2-ol
This name is derived as follows:
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Propan-2-ol: The principal functional group is the hydroxyl (-OH) on the second carbon of a three-carbon chain.
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1-amino: A primary amine (-NH₂) is located on the first carbon.
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3-(morpholin-4-yl): A morpholine ring is attached via its nitrogen atom (position 4) to the third carbon of the propane chain.
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(2S): The Cahn-Ingold-Prelog (CIP) priority rules assign the S-configuration to the stereogenic center at the second carbon, which bears the hydroxyl group.
Key Structural Features:
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Chiral Center: The C2 carbon is a stereocenter, meaning the molecule exists as a pair of enantiomers. The (S)-enantiomer is specified, which is critical as biological systems often exhibit high stereospecificity.
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1,2-Amino Alcohol Motif: This is a privileged structural scaffold in medicinal chemistry, present in numerous drugs, particularly beta-blockers.[1][2] It provides key hydrogen bonding interactions (donor and acceptor) for molecular recognition at biological targets.
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Morpholine Moiety: This heterocyclic ether is frequently incorporated into drug candidates to improve pharmacokinetic properties such as solubility, reduce metabolic lability, and lower lipophilicity.
Physicochemical Properties
As this specific molecule is a specialized intermediate, comprehensive experimental data is not widely published. The following table summarizes its computed physicochemical properties, which are crucial for predicting its behavior in both chemical reactions and biological systems.
| Property | Value (Computed) | Significance in Drug Development |
| Molecular Formula | C₇H₁₆N₂O₂ | Provides elemental composition. |
| Molecular Weight | 160.21 g/mol | Influences diffusion, absorption, and formulation. |
| Topological Polar Surface Area (TPSA) | 58.5 Ų | Correlates with transport properties, including blood-brain barrier penetration. A value < 90 Ų is often desired. |
| Hydrogen Bond Donors | 3 | The -OH and -NH₂ groups can donate hydrogen bonds, critical for receptor binding. |
| Hydrogen Bond Acceptors | 4 | The oxygen and nitrogen atoms can accept hydrogen bonds, enhancing solubility and target interaction. |
| cLogP (Octanol-Water Partition Coeff.) | -1.2 to -0.8 | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability without active transport. |
| Rotatable Bonds | 4 | Provides conformational flexibility, allowing the molecule to adapt its shape to a binding site. |
Stereoselective Synthesis: A Validated Protocol
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development to ensure target specificity and minimize off-target effects.[3] The most logical and efficient pathway to (2S)-1-amino-3-(morpholin-4-yl)propan-2-ol involves the regioselective ring-opening of a chiral epoxide precursor. This approach provides excellent control over the stereochemistry at the C2 center.
Causality of Experimental Design: The chosen synthetic route leverages the predictable reactivity of epoxides. The nucleophilic attack by morpholine is directed to the less sterically hindered carbon (C3), while the stereochemistry at C2 is inverted in a classic Sₙ2 fashion. Starting with an (R)-configured epoxide will yield the desired (S)-configured product. To ensure the primary amine is free, the synthesis starts from a protected glycidol derivative, such as (R)-glycidyl tosylate, followed by reaction with sodium azide and subsequent reduction. A more direct route uses (R)-N-Boc-oxiran-2-ylmethylamine. Here, we detail a robust two-step process starting from commercially available (R)-glycidol.
Experimental Protocol: Synthesis of (2S)-1-amino-3-(morpholin-4-yl)propan-2-ol
Step 1: Synthesis of (S)-1-(morpholin-4-yl)-3-tosyloxypropan-2-ol
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Setup: To a round-bottom flask under a nitrogen atmosphere, add (R)-glycidyl tosylate (1.0 eq) and a suitable solvent such as acetonitrile or isopropanol (approx. 5-10 mL per gram of tosylate).
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Addition of Nucleophile: Add morpholine (1.1 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.
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Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.
Step 2: Conversion to (2S)-1-amino-3-(morpholin-4-yl)propan-2-ol
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Azide Displacement: Dissolve the tosylate from Step 1 (1.0 eq) in dimethylformamide (DMF). Add sodium azide (NaN₃, 1.5-2.0 eq). Heat the mixture to 80-90 °C and stir for 12-24 hours.
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Reduction: After cooling to room temperature, carefully add a reducing agent such as triphenylphosphine (PPh₃, 1.2 eq) followed by water, or perform catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere. Catalytic hydrogenation is often cleaner.
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Workup and Isolation: After the reduction is complete (monitored by TLC), perform an appropriate workup. For hydrogenation, filter the catalyst through Celite. For Staudinger reduction (PPh₃), perform an aqueous extraction. The final product is typically purified via crystallization or column chromatography to yield the pure (2S)-1-amino-3-(morpholin-4-yl)propan-2-ol.
Caption: Stereoselective synthesis of the target compound.
Anticipated Spectroscopic Characterization
Full spectroscopic analysis is required to confirm the structure and purity of the synthesized compound. Based on its structure, the following key signals are anticipated.[4]
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¹H NMR (in CDCl₃ or D₂O):
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A multiplet around 3.8-4.0 ppm corresponding to the proton on the chiral carbon (-CH(OH)-).
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Multiple signals between 2.4-2.8 ppm corresponding to the protons of the propanol backbone adjacent to the amine and morpholine groups, as well as the four protons on the morpholine ring adjacent to the nitrogen.
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A signal around 3.7 ppm for the four protons on the morpholine ring adjacent to the oxygen.
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Broad singlets for the -OH and -NH₂ protons, which are exchangeable with D₂O.
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¹³C NMR (in CDCl₃ or D₂O):
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A signal around 68-70 ppm for the chiral carbon bearing the hydroxyl group.
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Signals around 67 ppm and 54 ppm for the carbons of the morpholine ring.
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Signals for the C1 and C3 carbons of the propanol backbone, likely in the 45-65 ppm range.
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Mass Spectrometry (ESI+):
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A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 161.13.
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Significance and Application in Drug Development
The value of (2S)-1-amino-3-(morpholin-4-yl)propan-2-ol lies in its utility as a versatile synthon for creating diverse libraries of drug candidates. Its bifunctional nature allows for selective chemical modifications at either the amine or the alcohol, enabling systematic Structure-Activity Relationship (SAR) studies.
Role as a Privileged Scaffold: The 1,2-amino alcohol core is a validated pharmacophore. For example, in beta-adrenergic receptor antagonists (beta-blockers), the hydroxyl group and the amino group form critical hydrogen bonds with serine and aspartate residues in the receptor's binding pocket. The (S)-enantiomer is almost always the more active one.
Case Study: A Building Block for Beta-Blockers The structure of (2S)-1-amino-3-(morpholin-4-yl)propan-2-ol is closely related to the core of drugs like Timolol.[5] In Timolol, the primary amine is substituted with a bulky tert-butyl group, and the C3 position is connected via an ether linkage to a substituted thiadiazole ring. Our title compound provides a ready-made, stereochemically defined "southern" fragment (the amino alcohol part) onto which various "northern" fragments (aromatic/heterocyclic groups) can be appended to explore new chemical space and develop novel APIs.
Caption: Role of the synthon in a drug discovery pipeline.
Conclusion
(2S)-1-amino-3-(morpholin-4-yl)propan-2-ol represents more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical R&D. Its defined stereochemistry and versatile functional groups provide a reliable and efficient starting point for the synthesis of novel drug candidates. The robust synthetic pathway outlined herein ensures its accessibility in high enantiomeric purity. As researchers and drug development professionals continue to seek molecules with improved efficacy and safety profiles, the strategic use of such well-designed chiral building blocks will remain paramount to success.
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